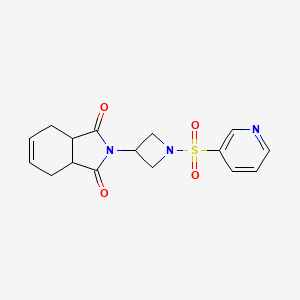

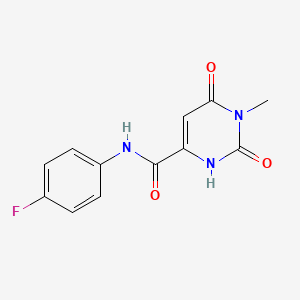

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure.Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.Scientific Research Applications

Photophysical Properties and Solvent Effects

Research on chloroquinoline-based chalcone derivatives, including molecules with structural similarities to 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, has been conducted to understand their synthesis, characterization, and photophysical properties. A study by Singh et al. (2015) explored novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety. Their photophysical properties, including absorbance, fluorescence spectra, quantum yield in methanol, and the influence of various solvents on emission spectra, were investigated. The study highlighted how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in materials science and molecular engineering (Singh, Sindhu, & Khurana, 2015).

Catalytic Activity and Synthetic Applications

The catalytic activity of compounds structurally related to the mentioned chemical has been studied, revealing their potential in facilitating enantioselective chemical reactions. Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, showcasing the synthetic utility of such compounds in creating complex molecules with high enantioselectivity. This process has applications in pharmaceutical synthesis and the creation of bioactive compounds (Sun, Yu, Ding, & Ma, 2007).

Corrosion Inhibition Properties

Compounds with quinazoline moieties have been evaluated for their corrosion inhibition capabilities. Kadhim et al. (2017) investigated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their ability to inhibit corrosion on mild steel in hydrochloric acid solution. Their study suggests that the nitrogen content, molecular weight, and concentration of such inhibitors significantly affect their efficiency, highlighting their potential use in protecting metals from corrosion (Kadhim et al., 2017).

Antimicrobial Activity

The antimicrobial properties of novel quinazoline derivatives have also been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone structures, testing their antibacterial and antifungal activities against a variety of pathogens. Some compounds demonstrated significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.

Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research on the compound.

properties

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c1-12-6-7-18-17(8-12)22(28)27-21(25-18)16(11-24)10-15-9-14-5-3-4-13(2)19(14)26-20(15)23/h3-10H,1-2H3,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXOTOMJAGUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC(=C4N=C3Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)

![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)

![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)

![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)